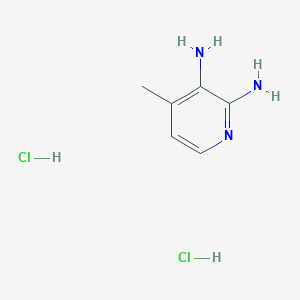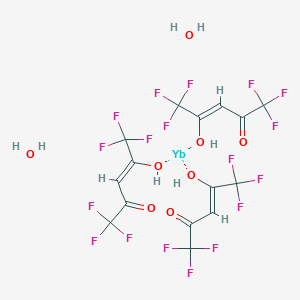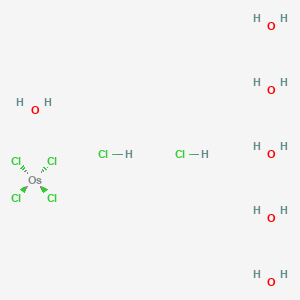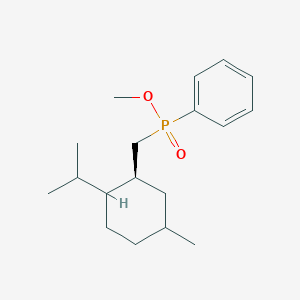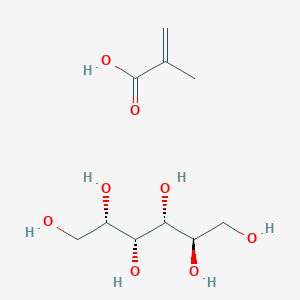
Sorbitol methacrylate
Descripción general
Descripción
Sorbitol methacrylate (SMA) is a water-soluble methacrylate monomer that is used in a variety of applications. It is a hydrophilic monomer that can be used in the synthesis of polymers networks, and it is also used as a cross-linking agent in the production of polymeric materials. SMA is a versatile monomer that has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Gelling Agent in Lithium Batteries
Sorbitol methacrylate has been utilized as a gelling agent in lithium batteries. A study by (Ue et al., 1993) demonstrated the use of 1,3:2,4-di(p-methoxycarbonylbenzylidene)sorbitol to immobilize liquid electrolytes, enhancing the mechanical strength of the gelled electrolyte without compromising conductivity.
Enzymatic Synthesis Optimization
The enzymatic synthesis of sorbitan methacrylate, derived from sorbitol, was optimized in research by (Jeong & Park, 2006). This study employed response surface methodology to determine optimal conditions for sorbitan methacrylate biosynthesis, achieving a high conversion yield.
Drug Delivery Vehicles
Sorbitol methacrylate has been investigated for its potential in creating drug delivery vehicles. A study by (Frank et al., 2011) explored the use of polymethyl-methacrylate and sorbitol-based capsules for antibiotic delivery, demonstrating their effectiveness in controlling drug release.
Low-Calorie Sugar Production
In the food industry, sorbitol methacrylate has applications in low-calorie sugar production. (Ladero et al., 2007) investigated the production of sorbitol from fructose-6-phosphate using genetically modified Lactobacillus plantarum, achieving high efficiency in glucose conversion to sorbitol.
Surface-Immobilized Enzyme Activity
The application of sorbitol methacrylate in enhancing enzyme activity was shown in research by (Badieyan et al., 2017). They developed a surface-immobilized enzyme on poly(sorbitol methacrylate) chains, retaining significant catalytic activity in air.
Sorbitol Production from Lactose
Sorbitol production from lactose has been enhanced using sorbitol methacrylate. A study by (Boeck et al., 2010) focused on genetically engineered Lactobacillus casei for efficient sorbitol production, highlighting its potential use in the food industry.
Sorbitol in Diabetic Pathology
The role of sorbitol in diabetic pathology was explored in a study by (Kador, 1990), linking abnormal sorbitol accumulation to diabetes-associated complications and suggesting potential therapeutic interventions.
Stationary Phase for Chromatography
A novel application of sorbitol methacrylate in chromatography was demonstrated by (Persson et al., 2008). They developed a hydrophilic stationary phase using sorbitol methacrylate grafted silica for hydrophilic interaction chromatography, showing distinct selectivity compared to other columns.
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6.C4H6O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4(5)6/h3-12H,1-2H2;1H2,2H3,(H,5,6)/t3-,4+,5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBIWJQZNMPIB-VFQQELCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C(C(C(C(C(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methylprop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)

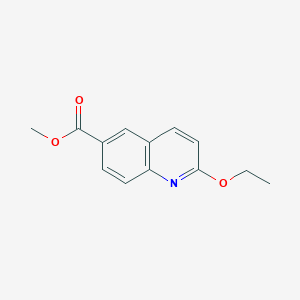
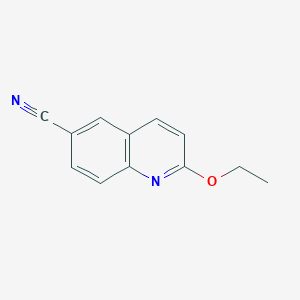
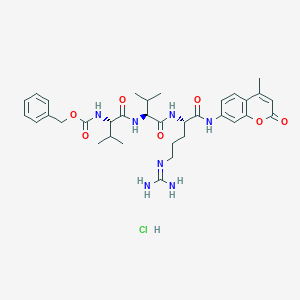
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)


